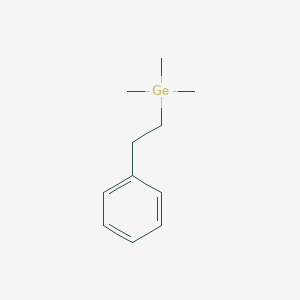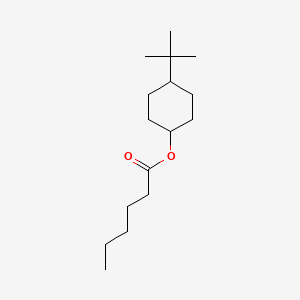
4-tert-Butylcyclohexyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylcyclohexyl hexanoate is an organic compound known for its applications in various industries, particularly in the field of fragrances. It is a derivative of cyclohexane, where a tert-butyl group is attached to the cyclohexane ring, and a hexanoate ester group is attached to the cyclohexyl ring. This compound is valued for its stability and unique olfactory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcyclohexyl hexanoate typically involves the esterification of 4-tert-butylcyclohexanol with hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylcyclohexyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-tert-butylcyclohexanone or hexanoic acid.
Reduction: Formation of 4-tert-butylcyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
4-tert-Butylcyclohexyl hexanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential use in drug delivery systems due to its stability and lipophilicity.
Industry: Widely used in the fragrance industry for its pleasant odor and stability in formulations.
Mechanism of Action
The mechanism of action of 4-tert-Butylcyclohexyl hexanoate involves its interaction with olfactory receptors in the nasal cavity. The ester group interacts with specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its lipophilic nature allows it to interact with cell membranes and potentially modulate membrane-bound receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- 4-tert-Butylcyclohexanol
- 4-tert-Butylcyclohexanone
Uniqueness
4-tert-Butylcyclohexyl hexanoate is unique due to its specific ester group, which imparts distinct olfactory properties compared to other similar compounds. Its stability and resistance to hydrolysis make it particularly valuable in fragrance formulations where long-lasting scent is desired.
Properties
CAS No. |
68797-74-0 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) hexanoate |
InChI |
InChI=1S/C16H30O2/c1-5-6-7-8-15(17)18-14-11-9-13(10-12-14)16(2,3)4/h13-14H,5-12H2,1-4H3 |
InChI Key |
BSARXNDZALPCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


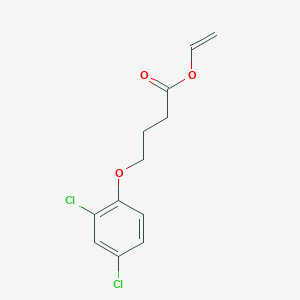
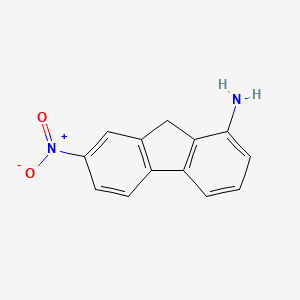
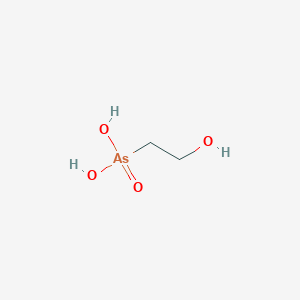
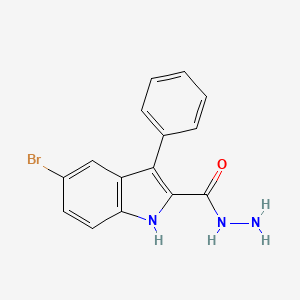
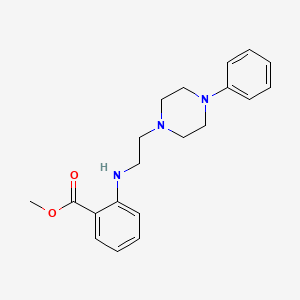
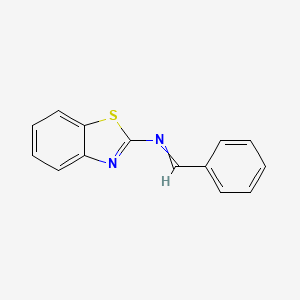
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
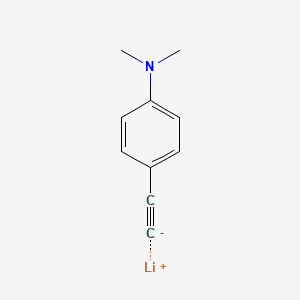

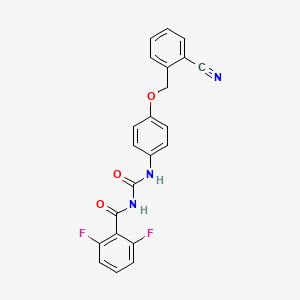
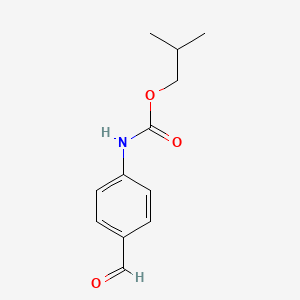
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
